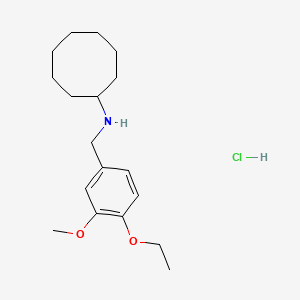![molecular formula C17H29ClN2O2 B4399715 1-methyl-4-[3-(2-propoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B4399715.png)
1-methyl-4-[3-(2-propoxyphenoxy)propyl]piperazine hydrochloride
Übersicht
Beschreibung
1-methyl-4-[3-(2-propoxyphenoxy)propyl]piperazine hydrochloride is a chemical compound that has gained significant attention in scientific research for its potential applications in the field of medicine. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-methyl-4-[3-(2-propoxyphenoxy)propyl]piperazine hydrochloride involves the inhibition of PDE5, which leads to the accumulation of cGMP in the smooth muscle cells. The increased levels of cGMP activate protein kinase G (PKG), which phosphorylates several proteins involved in smooth muscle relaxation. This results in the relaxation of smooth muscles and increased blood flow, which can be beneficial in the treatment of several medical conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in scientific research. The compound has been shown to increase the levels of cGMP in smooth muscle cells, leading to the activation of PKG and subsequent smooth muscle relaxation. This can result in increased blood flow and improved oxygenation of tissues. Additionally, this compound has been reported to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of several medical conditions such as atherosclerosis and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-4-[3-(2-propoxyphenoxy)propyl]piperazine hydrochloride has several advantages for lab experiments. The compound is readily available and can be synthesized in high yields using the optimized synthesis method. Additionally, the compound has been extensively studied in scientific research, and its mechanism of action and physiological effects are well understood. However, the compound has some limitations for lab experiments. The compound is highly hydrophilic, which can limit its ability to penetrate cell membranes. Additionally, the compound has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
Several future directions for the study of 1-methyl-4-[3-(2-propoxyphenoxy)propyl]piperazine hydrochloride can be identified. One potential direction is the investigation of the compound's activity as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound's anti-inflammatory and antioxidant properties can be further studied for their potential applications in the treatment of several medical conditions such as atherosclerosis and diabetes. Furthermore, the compound's hydrophilicity can be addressed by developing novel formulations that can enhance its ability to penetrate cell membranes. Finally, the compound's short half-life can be addressed by developing prodrugs that can increase its stability and prolong its effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research for its potential applications in the field of medicine. The compound's activity as a potent inhibitor of PDE5 and its subsequent effects on smooth muscle relaxation and blood flow make it a promising candidate for the treatment of several medical conditions. However, the compound's hydrophilicity and short half-life can limit its effectiveness in lab experiments. Further research is needed to address these limitations and explore the compound's potential applications in the treatment of several medical conditions.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-[3-(2-propoxyphenoxy)propyl]piperazine hydrochloride has been extensively studied for its potential applications in the field of medicine. Several scientific studies have reported the compound's activity as a potent inhibitor of phosphodiesterase type 5 (PDE5), which is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that plays a crucial role in the regulation of smooth muscle relaxation and blood flow. Therefore, the inhibition of PDE5 by this compound can lead to the relaxation of smooth muscles and increased blood flow, which can be useful in the treatment of several medical conditions such as erectile dysfunction, pulmonary hypertension, and Raynaud's phenomenon.
Eigenschaften
IUPAC Name |
1-methyl-4-[3-(2-propoxyphenoxy)propyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2.ClH/c1-3-14-20-16-7-4-5-8-17(16)21-15-6-9-19-12-10-18(2)11-13-19;/h4-5,7-8H,3,6,9-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUXAWPIPQUKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1OCCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B4399647.png)


![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B4399665.png)
![2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenol](/img/structure/B4399672.png)
![N-(2-{[2-(phenylthio)acetyl]amino}phenyl)-2-furamide](/img/structure/B4399686.png)
![1-{2-[3-(1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4399693.png)

![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3-methylbenzamide](/img/structure/B4399709.png)
![4-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4399723.png)
amine hydrochloride](/img/structure/B4399729.png)
![4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate](/img/structure/B4399737.png)
